4-amino-2-ethyl-1H-imidazole-5-carboxamide
CAS No.: 90521-74-7
Cat. No.: VC17192030
Molecular Formula: C6H10N4O
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90521-74-7 |
|---|---|
| Molecular Formula | C6H10N4O |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | 4-amino-2-ethyl-1H-imidazole-5-carboxamide |
| Standard InChI | InChI=1S/C6H10N4O/c1-2-3-9-4(6(8)11)5(7)10-3/h2,7H2,1H3,(H2,8,11)(H,9,10) |
| Standard InChI Key | FSLCAARKACPDJE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC(=C(N1)C(=O)N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a five-membered imidazole ring, a nitrogen-rich aromatic heterocycle. Key substituents include:
-
Amino group (-NH2) at position 4, enhancing hydrogen-bonding potential.
-
Ethyl group (-CH2CH3) at position 2, contributing to lipophilicity and steric effects.
-
Carboxamide (-CONH2) at position 5, enabling interactions with biological targets via hydrogen bonding and dipole interactions.
The molecular formula is C6H10N4O, with a molecular weight of 154.17 g/mol. Its planar imidazole ring facilitates π-π stacking, while substituents modulate solubility and reactivity.
Physicochemical Characteristics
-
Solubility: Moderate solubility in polar solvents (e.g., water, methanol) due to the carboxamide and amino groups.
-
Stability: Susceptible to hydrolysis under acidic or alkaline conditions, particularly at the carboxamide moiety.
-
Crystallinity: Exhibits crystalline properties, as evidenced by purification methods involving recrystallization .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A nickel-catalyzed cyclization route is commonly employed:
-
Substrate Preparation: Amido-nitrile precursors undergo nickel-mediated addition.
-
Cyclization: Proto-demetallation and dehydrative cyclization yield the imidazole core.
-
Purification: Chromatography or recrystallization ensures >95% purity.
Industrial Methods
Patent CN111362875A describes a scalable process for a related imidazolecarboxamide:
-
Reaction of Diaminomaleonitrile: Reacted with formamide and phosphorus oxychloride in tetrahydrofuran at 5–35°C .
-
Ring Closure: Alkaline conditions (e.g., NaOH) at 95–100°C facilitate cyclization .
-
Workup: Extraction with ethyl acetate, drying, and recrystallization yield the final product .
Table 1: Synthesis Conditions Comparison
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Catalyst | Nickel | None |
| Temperature Range | 25–50°C | 5–100°C |
| Yield | 70–80% | 85–90% |
| Solvent | Tetrahydrofuran | Water/Tetrahydrofuran |
Biological Activities and Mechanistic Insights
Role in Purine Metabolism
The compound’s structural similarity to purine intermediates suggests involvement in nucleotide biosynthesis. Enzymes such as adenylosuccinate lyase may interact with its carboxamide group, potentially inhibiting purine salvage pathways.
Enzyme Inhibition Studies
-
Xanthine Oxidase: Preliminary assays indicate moderate inhibition (IC50 ~50 μM), implicating utility in hyperuricemia treatment.
-
Kinase Modulation: Molecular docking studies predict binding to ATP pockets of tyrosine kinases, warranting further investigation.
Applications in Drug Discovery and Development
Anticancer Candidates
Structural modifications at the ethyl or carboxamide positions enhance cytotoxicity. Analogues with phenyl substituents (e.g., ethyl 4-amino-2-phenyl-1H-imidazole-5-carboxylate ) show improved IC50 values against leukemia cell lines (e.g., K562: IC50 = 12 μM) .
Comparative Analysis with Structural Analogues
Table 2: Structural and Biological Comparison
-
Ethyl vs. Methyl Groups: Ethyl enhances lipophilicity, improving blood-brain barrier penetration compared to methyl analogues .
-
Phenyl Substituents: Increase aromatic stacking, boosting anticancer efficacy .
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with purine enzymes via X-ray crystallography.
-
Derivatization: Introduce fluorinated or sulfonamide groups to enhance bioavailability.
-
In Vivo Testing: Evaluate pharmacokinetics in rodent models for gout or cancer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume